({[2-(Chloromethyl)pentyl]oxy}methyl)benzene
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Overview
Description
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19ClO and a molecular weight of 226.74 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a pentyl ether chain. It is primarily used in laboratory settings for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethylpentanol under acidic conditions. The reaction proceeds via the formation of an intermediate ether linkage, followed by chloromethylation to introduce the chlorine atom .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Compounds with hydroxyl or carbonyl groups.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ether linkage provides stability and influences the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
({[2-(Bromomethyl)pentyl]oxy}methyl)benzene: Similar structure with a bromine atom instead of chlorine.
({[2-(Hydroxymethyl)pentyl]oxy}methyl)benzene: Contains a hydroxyl group instead of a chloromethyl group.
({[2-(Methoxymethyl)pentyl]oxy}methyl)benzene: Features a methoxy group in place of the chloromethyl group.
Uniqueness
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene is unique due to its specific combination of a chloromethyl group and a pentyl ether chain attached to a benzene ring.
Properties
Molecular Formula |
C13H19ClO |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-(chloromethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
InChI Key |
MLOGVAYPYAVTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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